
Braco-19
描述
Braco-19 是一种三取代吖啶衍生物,以其结合和稳定核酸中 G-四链体结构的能力而闻名通过靶向端粒 DNA 并干扰端粒酶功能,this compound 表现出有希望的抗癌特性 .
准备方法
合成路线和反应条件
Braco-19 是通过一个多步骤过程合成的,该过程涉及吖啶衍生物的取代。关键步骤包括:
吖啶核的形成: 这涉及适当的芳香胺与吖啶酮的缩合。
取代反应: 吖啶核通过在特定位置引入取代基进一步修饰,以实现所需的三取代结构。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率并减少杂质。 采用高效液相色谱等技术进行纯化 .
化学反应分析
反应类型
Braco-19 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰吖啶核,改变其化学性质。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤代烷和卤代芳烃等试剂用于取代反应.
形成的主要产物
科学研究应用
Telomerase Inhibition and Cancer Research
Mechanism of Action
BRACO-19 functions primarily as a telomerase inhibitor by stabilizing G-quadruplex structures within telomeric DNA. This stabilization interferes with the telomerase complex's ability to elongate telomeres, which is crucial for the proliferation of cancer cells. Studies have shown that this compound can significantly reduce the integration frequency of human herpesvirus 6A (HHV-6A) into host DNA by inhibiting telomerase activity, leading to a decrease in cancer cell proliferation .
Case Study: HHV-6A Integration
In a study examining the effects of this compound on HHV-6A integration, treatment with this compound resulted in a 45% reduction in the frequency of chromosomally integrated HHV-6A in HeLa cells compared to untreated controls (p = 0.0017). The compound was administered at a concentration of 1 μM, which did not induce cytotoxic effects .
Cell Line | Integration Frequency (Control) | Integration Frequency (this compound) | p-value |
---|---|---|---|
HeLa | 100% | 55% | 0.0017 |
U2OS | Not specified | Not specified | Not specified |
MCF-7 | Not specified | Not specified | Not specified |
Structural Biology and Molecular Dynamics
Binding Studies
this compound has been extensively studied using molecular dynamics simulations to understand its binding mechanisms to G-quadruplex DNA structures. The compound's binding affinity has been quantified, revealing that it binds preferentially to G-rich sequences over duplex DNA .
Simulation Results
In simulations conducted with the AMBER software suite, this compound demonstrated a strong binding affinity for parallel-stranded G-quadruplexes, suggesting its potential for therapeutic applications targeting these structures in various diseases .
Biopharmaceutical Characterization
Solubility and Protein Binding
this compound exhibits good solubility in physiological buffers, with a solubility of at least 2 mg/mL at pH 7.4. Additionally, it shows a protein binding rate of approximately 38% to human serum albumin, indicating its potential for systemic circulation and bioavailability .
Toxicity Profile
Toxicity analyses have shown that concentrations of this compound up to 1 μM do not induce significant cytotoxic effects across various cell lines such as U2OS, HeLa, and MCF-7. However, concentrations above this threshold may reduce cell viability .
Therapeutic Potential Beyond Cancer
Applications in Other Diseases
Research indicates that derivatives of this compound may also hold promise for treating neurodegenerative diseases like Alzheimer’s due to their ability to stabilize G-quadruplexes involved in neuroprotective pathways . The exploration of acridine derivatives continues as they are linked to various therapeutic applications beyond oncology.
作用机制
Braco-19 通过结合端粒 DNA 中的 G-四链体结构发挥作用。这种结合稳定了 G-四链体,阻止了端粒酶催化端粒 DNA 重复序列的合成。结果,端粒维持被破坏,导致癌细胞的细胞衰老和凋亡。 该化合物还通过从端粒位移端粒酶来诱导 DNA 损伤和细胞周期阻滞 .
相似化合物的比较
Braco-19 与其他 G-四链体结合配体进行比较,例如:
萘酰亚胺: 两种化合物都稳定 G-四链体结构,但 this compound 对端粒 G-四链体表现出更高的特异性。
吡啶斯汀: 虽然两种化合物都靶向 G-四链体,但 this compound 在某些癌细胞系中表现出独特的结合模式和更高的疗效.
类似化合物的列表
- 萘酰亚胺
- 吡啶斯汀
- 端粒酶抑制剂
- RHPS4
This compound 因其强大的端粒酶抑制能力和对端粒 G-四链体的特异性靶向而脱颖而出,使其成为抗癌治疗的有希望的候选者。
生物活性
BRACO-19 is a G-quadruplex-interactive ligand that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and virology. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action against HIV and its effects on tumor cells, particularly glioma.
This compound has been shown to exhibit significant antiviral activity against HIV-1 by stabilizing G-quadruplex structures within the viral genome. The compound's mechanism involves several key processes:
- G-Quadruplex Stabilization : this compound binds to G-quadruplexes formed in the long terminal repeat (LTR) promoter region of the HIV-1 integrated DNA genome. This stabilization inhibits promoter activity and reduces viral replication .
- Inhibition of Reverse Transcription : In vitro studies demonstrated that this compound inhibits reverse transcription by stabilizing G-quadruplexes at both the LTR DNA and the 3′ end of the viral RNA genome. This action effectively disrupts the viral life cycle at multiple stages, including reverse transcription and post-integration .
- Virucidal Activity : this compound exhibits virucidal properties, as evidenced by assays that demonstrate its ability to prevent viral binding and entry into host cells .
Effects on Tumor Cells
This compound also shows promise as an anticancer agent, particularly in glioma cells. The following findings summarize its biological activity in this context:
- Telomerase Inhibition : this compound significantly inhibits telomerase activity in glioma cells, leading to growth inhibition. At a concentration of 5 µM, telomerase activity was nearly completely suppressed after 72 hours .
- Induction of DNA Damage Response : Treatment with this compound results in increased levels of γ-H2AX and 53BP1, markers associated with DNA double-strand breaks. This indicates that this compound induces DNA damage specifically at telomeres, which is crucial for tumor cell proliferation .
- Cell Cycle Arrest and Apoptosis : The compound causes cell cycle arrest in the G2/M phase and induces apoptosis in glioma cells after 72 hours of treatment. Annexin V assays confirmed significant apoptotic activity following exposure to this compound .
Table 1: Summary of Biological Activities of this compound
Activity Type | Mechanism | Observations |
---|---|---|
Anti-HIV Activity | Stabilization of G-quadruplexes in viral genome | Inhibition of reverse transcription and replication |
Telomerase Inhibition | Binding to telomere regions leading to dysfunction | Significant reduction in telomerase activity |
DNA Damage Response | Induction of γ-H2AX and 53BP1 foci | Increased markers for DNA damage |
Cell Cycle Effects | Arrest in G2/M phase; induction of apoptosis | Accumulation of cells in specific cell cycle phases |
属性
IUPAC Name |
N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPYSYRMIXRZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351351-75-2 | |
Record name | Braco-19 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351351752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 351351-75-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRACO-19 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7C5CD91WI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。